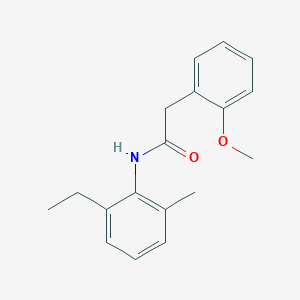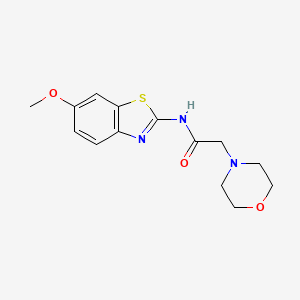![molecular formula C22H19N5O2S B5535932 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of triazole derivatives often begins with the preparation of acetohydrazide precursors, which undergo various cyclization reactions to form the core triazole structure. A common method involves starting compounds such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which can be further modified through cyclization and aminomethylation to yield novel heterocyclic compounds with triazole cores (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often analyzed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared spectroscopy). These methods provide insights into the compound's conformation, bonding patterns, and functional groups. For instance, studies on related compounds like N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide have used X-ray diffraction to elucidate crystal structures, revealing intermolecular hydrogen bonding patterns and molecular geometry (Wei-hua, Shu-fang, Baorong, & Zhi-gang, 2006).
Chemical Reactions and Properties
Triazole derivatives are known for participating in various chemical reactions, including cyclization, aminomethylation, and condensation with aldehydes or ketones. These reactions are crucial for modifying the core structure and introducing functional groups that significantly impact the compound's chemical properties and biological activities. The cyclization of thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives is a key step in synthesizing triazole compounds with potential pharmacological properties (Maliszewska-Guz et al., 2005).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds containing the 1,2,4-triazole moiety, similar to the chemical , have been identified as effective corrosion inhibitors. For example, research by Gece and Bilgiç (2012) found that compounds with the methylthiophenyl moiety, like 2-[4-(Methylthio) phenyl] acetohydrazide, exhibit significant inhibition of zinc corrosion in acidic media. These compounds' effectiveness is attributed to their electronic and structural characteristics, highlighting the potential of triazole derivatives in protecting metals from corrosion (Gece & Bilgiç, 2012).
Antimicrobial and Antituberculosis Activities
Triazole derivatives have also demonstrated promising antimicrobial and antituberculosis properties. Mir, Siddiqui, and Comrie (1970) synthesized α-[5-(2-Furyl)-1,2,4-triazol-3-ylthio] acethydrazide and related compounds, finding significant activity against Mycobacterium tuberculosis. This suggests the potential of such compounds in developing new antituberculosis agents (Mir, Siddiqui, & Comrie, 1970).
Anticancer Activities
Research into the anticancer applications of triazole derivatives has yielded promising results. A study by Šermukšnytė et al. (2022) on the effects of 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids found that certain synthesized compounds exhibited significant cytotoxicity against these cancer cell lines. This indicates the potential of triazole derivatives in cancer therapy, especially due to their selectivity towards cancer cells and inhibitory effects on cell migration (Šermukšnytė et al., 2022).
Synthesis of Novel Compounds
The structural versatility of triazole derivatives allows for the synthesis of novel compounds with potential applications in various fields. For instance, the work by Bekircan, Ülker, and Menteşe (2015) involved synthesizing new compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide to investigate their lipase and α-glucosidase inhibition. Such research underscores the utility of triazole derivatives in creating new therapeutic agents with specific enzymatic inhibition properties (Bekircan, Ülker, & Menteşe, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-16-12-13-19(29-16)14-23-24-20(28)15-30-22-26-25-21(17-8-4-2-5-9-17)27(22)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,24,28)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFWIFQLSXWBBW-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)


![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)
![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)
![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

